![molecular formula C18H11NO3S B2696515 N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide CAS No. 886148-46-5](/img/structure/B2696515.png)
N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide
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Overview
Description
“N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide” is a chemical compound . It seems to be related to the class of compounds known as xanthones , which have a unique 9H-xanthen-9-one scaffold .
Synthesis Analysis
Thiophene derivatives, which this compound is a part of, have been synthesized by various methods . For instance, one method involves the reaction of 2-acetyl-3-oxo-N-phenylbutanethioamide with different chloroacetamide reagents .Scientific Research Applications
Computational Studies and Reactivity
- A computational study has been conducted to understand the energetics and reactivity of xanthene and thioxanthene derivatives, including those with carboxamide functional groups. This research presents a comparison of molecular structures, electrostatic potential energy maps, and electronic properties, providing insights into the chemical behavior of these compounds (Freitas, Gomes, & da Silva, 2013).
Synthetic Approaches and Material Properties
- The development of new organosoluble and optically transparent polyamides containing xanthene units showcases the application of these compounds in creating materials with high thermal stability and excellent mechanical properties. Such polyamides demonstrate promising features for various industrial applications due to their solubility in polar solvents and ability to form strong, flexible films (Guo et al., 2015).
Biological Activity and Pharmaceutical Applications
- A series of compounds, including those related to thiophene-2-carboxamide, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies contribute to the search for new antimicrobial agents, highlighting the potential of xanthene and thiophene derivatives in medicinal chemistry (Desai, Dodiya, & Shihora, 2011).
Chemical Structure and Molecular Interactions
- Research into the crystal structure and molecular docking studies of thiophene-2-carboxamide derivatives provides valuable information on their potential interactions with biological targets. Such studies are crucial for designing compounds with specific biological activities, offering a deeper understanding of how these molecules interact at the atomic level (Cakmak et al., 2022).
Mechanism of Action
Target of Action
N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide, hereafter referred to by its full name, is primarily used as a photoinitiator . It is designed to initiate free radical polymerization, cationic polymerization, and hybrid polymerization photopolymerization under light-emitting diodes (LEDs) exposure .
Mode of Action
The full name compound interacts with its targets by initiating polymerization processes when exposed to light from LEDs . This interaction triggers the formation of free radicals, cations, and hybrid polymers . When combined with iodonium salt (Iod), it can initiate deep-layer photopolymerization .
Biochemical Pathways
The biochemical pathways affected by the full name compound involve the polymerization of various substances under LED light exposure . The downstream effects of these pathways include the formation of photo-cured interpenetrating polymer network (IPN) materials .
Pharmacokinetics
Given its use as a photoinitiator, its bioavailability is likely to be influenced by factors such as light exposure and the presence of other compounds like iodonium salt .
Result of Action
The molecular and cellular effects of the full name compound’s action include the initiation of various types of polymerization and the formation of photo-cured IPN materials . These effects are achieved through the compound’s interaction with its targets under LED light exposure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the full name compound. For instance, the presence and intensity of LED light exposure can affect the compound’s ability to initiate polymerization . Additionally, the presence of other compounds, such as iodonium salt, can enhance its ability to initiate deep-layer photopolymerization .
properties
IUPAC Name |
N-(9-oxoxanthen-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S/c20-17-12-4-1-2-5-14(12)22-15-10-11(7-8-13(15)17)19-18(21)16-6-3-9-23-16/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYRTKMMBZOREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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